molecular formula C16H21NO B13759122 Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)

Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)

Cat. No.: B13759122
M. Wt: 243.34 g/mol
InChI Key: ZXXFDMQZELJAEV-SDNWHVSQSA-N
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Description

Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as a 1,5-diketone, the piperidine ring can be formed through a cyclization reaction.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using reagents like methyl iodide.

    Addition of the Propenyl Group: The propenyl group can be added through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple heterocyclic amine.

    3-Methylpiperidine: A derivative with a methyl group at the 3-position.

    1-(2-Methyl-1-oxo-3-phenyl-2-propenyl)piperidine: A closely related compound with similar functional groups.

Uniqueness

Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of a piperidine ring, methyl group, and phenyl-substituted propenyl group sets it apart from other similar compounds.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(E)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11+

InChI Key

ZXXFDMQZELJAEV-SDNWHVSQSA-N

Isomeric SMILES

CC1CCCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/C

Canonical SMILES

CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C

Origin of Product

United States

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